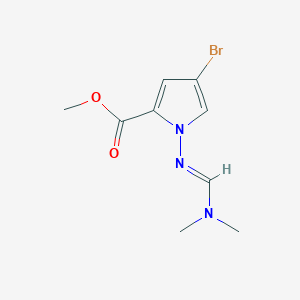
Methyl 4-bromo-1-(((dimethylamino)methylene)amino)-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-bromo-1-(((dimethylamino)methylene)amino)-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-1-(((dimethylamino)methylene)amino)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a pyrrole derivative followed by the introduction of a dimethylamino group through a condensation reaction with dimethylformamide dimethyl acetal (DMF-DMA). The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-bromo-1-(((dimethylamino)methylene)amino)-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different functional groups.
Condensation Reactions: The dimethylamino group can participate in condensation reactions with other carbonyl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and carbonyl compounds for condensation reactions. The reaction conditions typically involve the use of solvents like DMF and catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrrole derivatives, while oxidation reactions can produce different oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
Methyl 4-bromo-1-(((dimethylamino)methylene)amino)-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 4-bromo-1-(((dimethylamino)methylene)amino)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The bromine atom can also play a role in the compound’s reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-chloro-1-(((dimethylamino)methylene)amino)-1H-pyrrole-2-carboxylate
- Methyl 4-fluoro-1-(((dimethylamino)methylene)amino)-1H-pyrrole-2-carboxylate
- Methyl 4-iodo-1-(((dimethylamino)methylene)amino)-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 4-bromo-1-(((dimethylamino)methylene)amino)-1H-pyrrole-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules.
Eigenschaften
Molekularformel |
C9H12BrN3O2 |
|---|---|
Molekulargewicht |
274.11 g/mol |
IUPAC-Name |
methyl 4-bromo-1-[(E)-dimethylaminomethylideneamino]pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H12BrN3O2/c1-12(2)6-11-13-5-7(10)4-8(13)9(14)15-3/h4-6H,1-3H3/b11-6+ |
InChI-Schlüssel |
NSKGRUZAZJXQRF-IZZDOVSWSA-N |
Isomerische SMILES |
CN(C)/C=N/N1C=C(C=C1C(=O)OC)Br |
Kanonische SMILES |
CN(C)C=NN1C=C(C=C1C(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Bromo-6,6-difluoro-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13330558.png)
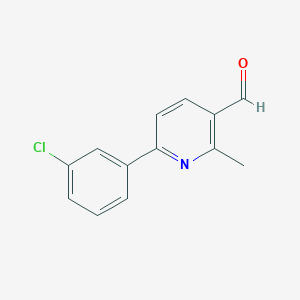
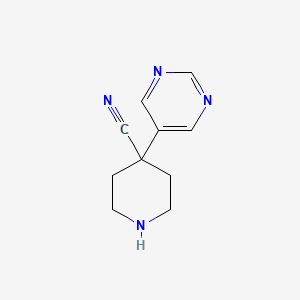
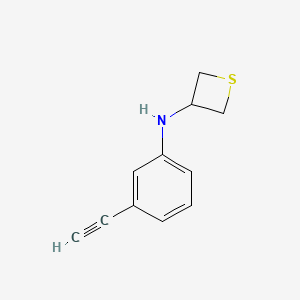

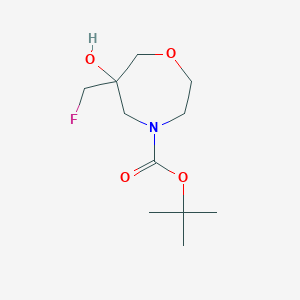
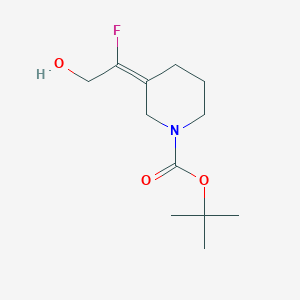

![(3-(Pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13330616.png)
![N-{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}cyclopropanamine](/img/structure/B13330621.png)
![6-(6-Chloropyridin-3-yl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid](/img/structure/B13330625.png)
![4-Cyclopropyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13330627.png)
